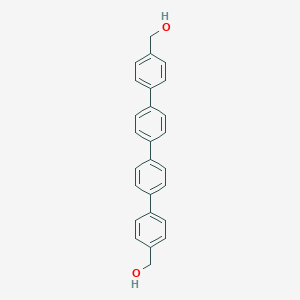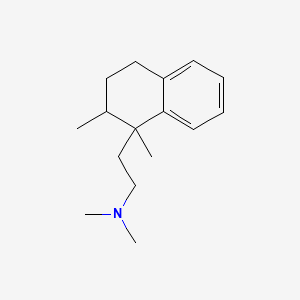![molecular formula C41H40BNO B13737418 N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate](/img/structure/B13737418.png)
N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate is a complex organic compound with the molecular formula C47H44BNO It is known for its unique structure, which includes a benzoyl group attached to a benzyl group, further connected to a trimethyl ammonium group, and paired with a tetraphenylborate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate typically involves a multi-step process. One common method includes the reaction of 4-benzoylbenzyl chloride with trimethylamine to form the quaternary ammonium salt. This intermediate is then reacted with sodium tetraphenylborate to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate can undergo various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohols or amines.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties and drug delivery systems.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, modulating their activity. The trimethyl ammonium group can enhance the compound’s solubility and facilitate its transport across biological membranes. The tetraphenylborate anion can stabilize the overall structure and contribute to its unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl) ammonium tetraphenylborate
- N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate
Uniqueness
N-(4-[Benzoyl]benzyl)-N,N,N-trimethyl ammonium tetraphenylborate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its trimethyl ammonium group enhances solubility and transport properties, making it more versatile compared to similar compounds.
Eigenschaften
Molekularformel |
C41H40BNO |
|---|---|
Molekulargewicht |
573.6 g/mol |
IUPAC-Name |
(4-benzoylphenyl)methyl-trimethylazanium;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C17H20NO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-18(2,3)13-14-9-11-16(12-10-14)17(19)15-7-5-4-6-8-15/h1-20H;4-12H,13H2,1-3H3/q-1;+1 |
InChI-Schlüssel |
GEYJOQFVQYBXHI-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C[N+](C)(C)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13737348.png)
![[(Phenylmethoxy)methoxy]methanol](/img/structure/B13737353.png)








